molecular formula C11H21NO2 B13832376 (r)-2-Amino-2-methyldec-6-enoic acid

(r)-2-Amino-2-methyldec-6-enoic acid

Cat. No.: B13832376
M. Wt: 199.29 g/mol
InChI Key: CYLFNEXDLUCGPA-MVIFTORASA-N
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Description

®-2-Amino-2-methyl-dec-6-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a unique side chain that includes a double bond and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-methyl-dec-6-enoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a keto acid or an unsaturated ester. The reaction conditions often include the use of hydrogen gas, a chiral catalyst, and a solvent such as ethanol or methanol. The reaction is carried out under controlled temperature and pressure to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-amino-2-methyl-dec-6-enoic acid may involve large-scale asymmetric synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. Additionally, biocatalysis using engineered enzymes can be employed to achieve high enantioselectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-methyl-dec-6-enoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The double bond in the side chain can be reduced to form a saturated amino acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used for amide formation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Saturated amino acids.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

®-2-Amino-2-methyl-dec-6-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of ®-2-amino-2-methyl-dec-6-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the side chain can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-methyl-dec-6-enoic acid: The enantiomer of the compound with different stereochemistry.

    2-Amino-2-methyl-decanoic acid: A saturated analog without the double bond.

    2-Amino-2-methyl-hexanoic acid: A shorter chain analog.

Uniqueness

®-2-Amino-2-methyl-dec-6-enoic acid is unique due to its specific stereochemistry and the presence of a double bond in the side chain. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

(E,2R)-2-amino-2-methyldec-6-enoic acid

InChI

InChI=1S/C11H21NO2/c1-3-4-5-6-7-8-9-11(2,12)10(13)14/h5-6H,3-4,7-9,12H2,1-2H3,(H,13,14)/b6-5+/t11-/m1/s1

InChI Key

CYLFNEXDLUCGPA-MVIFTORASA-N

Isomeric SMILES

CCC/C=C/CCC[C@](C)(C(=O)O)N

Canonical SMILES

CCCC=CCCCC(C)(C(=O)O)N

Origin of Product

United States

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